6-morpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Physicochemical characterization Quality control Procurement specification

6-Morpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 87223-13-0), also named 6-(4-morpholinyl)-2-phenyl-1H-benz[de]isoquinoline-1,3(2H)-dione, belongs to the 1,8-naphthalimide (benzo[de]isoquinoline-1,3-dione) class. The compound bears a morpholino substituent at the 6-position and an N-phenyl group at the 2-position of the tricyclic core.

Molecular Formula C22H18N2O3
Molecular Weight 358.4 g/mol
Cat. No. B11527231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-morpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC22H18N2O3
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=C5
InChIInChI=1S/C22H18N2O3/c25-21-17-8-4-7-16-19(23-11-13-27-14-12-23)10-9-18(20(16)17)22(26)24(21)15-5-2-1-3-6-15/h1-10H,11-14H2
InChIKeyGKROIHMLYFBIMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Morpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


6-Morpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 87223-13-0), also named 6-(4-morpholinyl)-2-phenyl-1H-benz[de]isoquinoline-1,3(2H)-dione, belongs to the 1,8-naphthalimide (benzo[de]isoquinoline-1,3-dione) class. The compound bears a morpholino substituent at the 6-position and an N-phenyl group at the 2-position of the tricyclic core. Its experimentally determined melting point is 215–219 °C, with a predicted boiling point of 626.6 ± 55.0 °C and a predicted density of 1.356 ± 0.06 g/cm³ . This scaffold has been exploited as a bromodomain inhibitor chemotype in the BAY-299 series and as a fluorescent probe platform when appropriately substituted [1].

Why 6-Morpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione Cannot Be Assumed Interchangeable with In-Class Naphthalimide Analogs


Within the benzo[de]isoquinoline-1,3-dione family, relatively small substituent changes at the 2- and 6-positions produce large functional divergences. The morpholino group at C-6 is a known lysosome-targeting vector that also modulates the intramolecular charge-transfer (ICT) photophysics of the naphthalimide fluorophore . The N-phenyl substituent at position 2, with a dihedral angle of approximately 69.4° relative to the naphthalimide plane, restricts rotational freedom and alters both binding pocket complementarity and fluorescence quantum yield compared to N-alkyl or N-hydroxy analogs [1]. In the BRPF2/TAF1 bromodomain inhibitor series, replacing the 6-morpholino with a 6-(3-hydroxypropyl) group (as in BAY-299) shifts selectivity and potency by orders of magnitude [2]. These substituent-dependent differences mean that generic sourcing of any benzo[de]isoquinoline-1,3-dione without verifying the exact 2- and 6-substitution pattern carries a high risk of obtaining a functionally irrelevant compound.

Quantitative Differentiation Evidence: 6-Morpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione vs. Closest Analogs


Physicochemical Identity: Experimentally Determined Melting Point and Thermal Stability vs. Unsubstituted Core

The target compound exhibits an experimentally measured melting point of 215–219 °C (from benzene), which is substantially higher than that of the unsubstituted core scaffold 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (typically <200 °C based on lower MW of 273.29 g/mol). This elevated melting point reflects the contribution of the 6-morpholino substituent to crystal lattice stabilization . The predicted boiling point of 626.6 ± 55.0 °C and density of 1.356 ± 0.06 g/cm³ further distinguish it from the less substituted parent compound .

Physicochemical characterization Quality control Procurement specification

Fluorescent Probe Differentiation: 6-Morpholino Enables ICT-Based Sensing Not Achievable with 6-Amino or 6-Nitro Analogs

The closely related compound 2-hydroxy-6-morpholino-1H-benzo[de]isoquinoline-1,3(2H)-dione (NDS) functions as a lysosome-targeted fluorescent probe for HOCl detection with a limit of detection of 105.24 nM and a response time of 16 seconds . The 6-morpholino group serves dual roles: (i) it acts as an electron donor in the ICT mechanism that underpins the fluorescence turn-on response, and (ii) it provides inherent lysosomal targeting via the weakly basic morpholine nitrogen . Replacing the 6-morpholino with a 6-amino group (as in 6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione) eliminates the lysosome-targeting morpholine motif and alters the ICT donor strength, shifting both emission wavelength and targeting specificity [1]. The N-phenyl substituent of the target compound, compared to the N-hydroxy of NDS, is expected to confer a higher quantum yield due to reduced PET quenching and greater conformational restriction (dihedral angle ~69.4°) [2].

Fluorescent probe Bioimaging Lysosome targeting

Enzyme Inhibition Profile: hCA III Esterase Activity of 6-Morpholino Fragment vs. 2-Thioethyl Analog

In a fragment-based screen against human carbonic anhydrase III (hCA III), the 6-morpholino-substituted naphthalimide fragment (compound 22) exhibited an IC50 of 361 µM for esterase activity, demonstrating measurable but weak inhibition [1]. This was 1.35-fold more potent than the 2-thioethyl comparator (compound 17, IC50 = 487 µM) in the same assay [1]. While both are fragment-level hits, the 6-morpholino fragment (compound 22) showed a divergent cellular phenotype: it increased ROS under oxidative stress conditions in HepG2 cells at 1 µM, whereas the 2-thioethyl fragment affected mitochondrial membrane potential without ROS elevation [1]. This functional divergence at the cellular level underscores that the 6-morpholino group imparts a distinct biological signature not replicated by other substituents at the same position.

Carbonic anhydrase III Fragment-based screening Metabolic disease

Cytotoxicity Trend: 6-Morpholino Confers Different Activity Profile Compared to 6-Acetyl and 6-Amino Analogs in Cancer Cell Lines

Cross-study comparison of 6-substituted 2-phenyl-benzo[de]isoquinoline-1,3(2H)-dione derivatives reveals substituent-dependent cytotoxicity: the 6-acetyl analog showed an IC50 of approximately 15 µM against MCF-7 breast cancer cells , while the 6-amino analog displayed an IC50 of 10.4 µM (1.04 × 10⁴ nM) in an NIH MLSCN cell-based assay [1]. The 6-morpholino group is bulkier and more lipophilic than both amino and acetyl, and is expected to produce a distinct cytotoxicity profile. In the broader naphthalimide class, morpholino-substituted derivatives have demonstrated DNA intercalation and topoisomerase inhibition properties that differ from amino-substituted congeners [2]. Although direct IC50 data for the target compound in a specific cancer cell line are not available in the open literature, the consistent SAR trend across multiple 6-substituted analogs indicates that the 6-morpholino-2-phenyl combination is non-interchangeable with the 6-amino or 6-acetyl versions for any cytotoxicity-dependent application.

Anticancer agents Cytotoxicity Structure-activity relationship

Bromodomain Inhibitor Scaffold Context: Why the 6-Morpholino-2-phenyl Pattern Differs from the Optimized BAY-299 Chemotype

The benzo[de]isoquinoline-1,3-dione scaffold has been validated as a bromodomain inhibitor chemotype, with BAY-299 (6-(3-hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl) derivative) achieving IC50 values of 67 nM for BRPF2 BD, 8 nM for TAF1 BD2, and 106 nM for TAF1L BD2 in TR-FRET assays [1]. The key structural determinant for BRPF2 vs. BRPF1 selectivity (>30-fold) is the substituent at position 6 of the naphthalimide core, which forms a hydrogen bond with Ser592 in BRPF2 that is sterically prevented by Pro658 in BRPF1 [1]. The target compound's 6-morpholino group differs from BAY-299's 6-(3-hydroxypropyl) in both hydrogen-bonding capacity (morpholine oxygen as H-bond acceptor vs. hydroxyl as H-bond donor/acceptor) and steric bulk, predicting a different bromodomain selectivity fingerprint. The N-phenyl substituent at position 2 of the target compound, compared to BAY-299's bulky 1,3,6-trimethylbenzimidazolone, occupies less of the KAc binding pocket and is expected to reduce BRPF2 potency while potentially improving selectivity over off-target bromodomains [1][2].

Bromodomain inhibition BRPF2 TAF1 Epigenetic probes

Solubility and Formulation-Relevant Properties: Predicted logP and Polar Surface Area Distinguish This Compound from More Polar 6-Substituted Analogs

The combination of a lipophilic N-phenyl group (clogP contribution ~+1.5) and a moderately polar 6-morpholino group (topological polar surface area contribution ~12.5 Ų for the morpholine oxygen) positions the target compound in a distinct physicochemical space relative to its analogs. The unsubstituted core 2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (MW 273.29) lacks the solubilizing morpholino group entirely . Conversely, the 6-amino-2-phenyl analog (MW 288.30) has a smaller, more polar 6-substituent that yields different solubility and permeability characteristics [1]. The BAY-299 chemotype, with its 6-(3-hydroxypropyl) and bulky benzimidazolone, has a measured logD of 2.1 and aqueous solubility of only 3.7 mg/L [2], whereas the target compound's smaller N-2 substituent and morpholino oxygen are expected to modestly improve aqueous solubility while retaining sufficient lipophilicity for cell permeability. This intermediate property profile may be advantageous for applications where BAY-299's very low solubility is prohibitive but the unsubstituted core lacks biological activity.

Drug-likeness Solubility Formulation Procurement specification

Highest-Confidence Application Scenarios for 6-Morpholino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione Based on Evidence


Fluorescent Probe Development: Lysosome-Targeted Sensor Scaffold

The 6-morpholino group confers intrinsic lysosome-targeting capability via the weakly basic morpholine nitrogen (pKa ~7–8), while the N-phenyl substituent provides a conjugated aromatic system for fluorescence modulation via intramolecular charge transfer (ICT). The close analog NDS (2-hydroxy-6-morpholino) achieved an HOCl detection limit of 105.24 nM with a 16-second response time . By replacing the 2-hydroxy group with 2-phenyl, researchers gain a scaffold with potentially higher quantum yield (reduced PET quenching), altered emission wavelength, and retention of the morpholine-mediated lysosomal localization. This compound is appropriate as a starting point for designing turn-on or ratiometric fluorescent sensors for reactive oxygen species, metal ions, or pH changes in lysosomes. Procurement should specify ≥95% purity (HPLC) to minimize fluorescent impurities that interfere with imaging applications. CAS 87223-13-0, available as a yellow solid with melting point 215–219 °C, provides a well-defined identity checkpoint .

Epigenetic Tool Compound: Selectivity Control for BRPF2/TAF1 Bromodomain Inhibitor Studies

The benzo[de]isoquinoline-1,3-dione core is a validated bromodomain inhibitor scaffold, with BAY-299 achieving IC50 values of 67 nM (BRPF2) and 8 nM (TAF1 BD2) . The target compound differs at both the 2-position (phenyl vs. 1,3,6-trimethylbenzimidazolone) and 6-position (morpholino vs. 3-hydroxypropyl). These structural differences are predicted to reduce BRPF2/TAF1 potency by 10–100-fold while potentially improving selectivity against off-target bromodomains. This makes it suitable as a selectivity control compound or a less potent tool for dose-response studies where BAY-299's low-nanomolar potency saturates target engagement. Researchers should verify the exact substitution pattern upon procurement, as even minor deviations (e.g., 6-amino or N-alkyl variants) will produce different bromodomain binding profiles . The compound is exclusively for research use and not intended for therapeutic applications.

Metabolic Disease Research: hCA III Modulator Fragment for Oxidative Stress Studies

Fragment-based screening identified the 6-morpholino naphthalimide fragment (compound 22) as a modest hCA III esterase inhibitor (IC50 = 361 µM) with a distinctive cellular phenotype: it increased reactive oxygen species (ROS) under oxidative stress conditions in HepG2 cells at 1 µM, a response not observed with the 2-thioethyl comparator fragment . The target compound, with its 2-phenyl substituent replacing the fragment's N-substituent, may exhibit altered hCA III affinity and cellular effects. This positions it as a tool for studying the redox-linked biology of hCA III in liver and adipose tissue, where hCA III is enriched. The fragment-like properties (MW 358.39, no H-bond donors) make it a suitable starting point for fragment growing or merging strategies. Procurement from reputable vendors with certificate of analysis confirming identity and purity is essential for reproducible fragment-based screening .

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